molecular formula C9H25O3Si4 B575330 Trisiloxane, 3-(dimethylsilyl)oxy-1,1,5,5-tetramethyl-3-propyl- CAS No. 172080-99-8

Trisiloxane, 3-(dimethylsilyl)oxy-1,1,5,5-tetramethyl-3-propyl-

Katalognummer: B575330
CAS-Nummer: 172080-99-8
Molekulargewicht: 293.63 g/mol
InChI-Schlüssel: NAGUHEHZSXOROX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trisiloxane, 3-(dimethylsilyl)oxy-1,1,5,5-tetramethyl-3-propyl- is an organosilicon compound known for its unique structural properties and versatile applications. This compound is part of the trisiloxane family, characterized by a backbone of silicon and oxygen atoms, with various organic groups attached to the silicon atoms. The presence of dimethylsilyl and propyl groups in its structure imparts specific chemical and physical properties that make it valuable in various scientific and industrial fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Trisiloxane, 3-(dimethylsilyl)oxy-1,1,5,5-tetramethyl-3-propyl- typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction is catalyzed by platinum-based catalysts under controlled conditions of temperature and pressure. The general reaction scheme can be represented as follows:

R-SiH+CH2=CH-R’Pt catalystR-Si-CH2CH2R’\text{R-SiH} + \text{CH}_2=\text{CH-R'} \xrightarrow{\text{Pt catalyst}} \text{R-Si-CH}_2\text{CH}_2\text{R'} R-SiH+CH2​=CH-R’Pt catalyst​R-Si-CH2​CH2​R’

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is purified through distillation or chromatography to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

Trisiloxane, 3-(dimethylsilyl)oxy-1,1,5,5-tetramethyl-3-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxane bonds.

    Reduction: It can be reduced using hydrosilanes or other reducing agents.

    Substitution: The dimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Hydrosilanes and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as alkoxides or amines are used under mild conditions.

Major Products Formed

    Oxidation: Silanols and siloxane bonds.

    Reduction: Silanes and siloxanes.

    Substitution: Various substituted siloxanes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a precursor for the synthesis of more complex organosilicon compounds. Its unique structure allows for the creation of polymers and copolymers with specific properties.

Biology

In biological research, it is used as a surfactant and emulsifier in various formulations. Its ability to reduce surface tension makes it valuable in the preparation of biological assays and drug delivery systems.

Medicine

In medicine, Trisiloxane, 3-(dimethylsilyl)oxy-1,1,5,5-tetramethyl-3-propyl- is explored for its potential in drug delivery due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.

Industry

Industrially, it is used in the production of coatings, adhesives, and sealants. Its properties improve the durability and performance of these materials.

Wirkmechanismus

The mechanism of action of Trisiloxane, 3-(dimethylsilyl)oxy-1,1,5,5-tetramethyl-3-propyl- involves its interaction with various molecular targets. In biological systems, it acts as a surfactant, reducing surface tension and enhancing the spreadability of formulations. In chemical reactions, it serves as a reactive intermediate, facilitating the formation of siloxane bonds and other organosilicon structures.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Trisiloxane, 3-(dimethylsilyl)oxy-1,1,5,5-tetramethyl-3-phenyl-
  • 1,1,3,3-Tetramethyldisiloxane
  • 1,1,5,5,5-Hexamethyl-3,3-bis(trimethylsilyl)oxytrisiloxane

Uniqueness

Compared to similar compounds, Trisiloxane, 3-(dimethylsilyl)oxy-1,1,5,5-tetramethyl-3-propyl- offers a unique combination of hydrophobic and hydrophilic properties due to the presence of both dimethylsilyl and propyl groups. This makes it particularly effective as a surfactant and emulsifier in various applications.

Eigenschaften

CAS-Nummer

172080-99-8

Molekularformel

C9H25O3Si4

Molekulargewicht

293.63 g/mol

IUPAC-Name

tris(dimethylsilyloxy)-propylsilane

InChI

InChI=1S/C9H25O3Si4/c1-8-9-16(10-13(2)3,11-14(4)5)12-15(6)7/h8-9H2,1-7H3

InChI-Schlüssel

NAGUHEHZSXOROX-UHFFFAOYSA-N

SMILES

CCC[Si](O[SiH](C)C)(O[SiH](C)C)O[SiH](C)C

Kanonische SMILES

CCC[Si](O[Si](C)C)(O[Si](C)C)O[Si](C)C

Synonyme

Trisiloxane, 3-(dimethylsilyl)oxy-1,1,5,5-tetramethyl-3-propyl-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.